BenchChemオンラインストアへようこそ!

2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide

Lipophilicity Drug design Permeability

2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide (CAS 1178454-95-9) is a synthetic heterocyclic acetamide that integrates a 4-chloropyrazole ring with a 3-cyanophenyl moiety via a methylene‑acetamide linker. The molecular formula is C₁₂H₉ClN₄O with a molecular weight of 260.68 g·mol⁻¹.

Molecular Formula C12H9ClN4O
Molecular Weight 260.68 g/mol
Cat. No. B14908626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide
Molecular FormulaC12H9ClN4O
Molecular Weight260.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)Cl)C#N
InChIInChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-2-9(4-11)5-14/h1-4,6-7H,8H2,(H,16,18)
InChIKeyMJGDZRIZKAGVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide – Core Identity and Physicochemical Profile for Informed Procurement


2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide (CAS 1178454-95-9) is a synthetic heterocyclic acetamide that integrates a 4-chloropyrazole ring with a 3-cyanophenyl moiety via a methylene‑acetamide linker [1]. The molecular formula is C₁₂H₉ClN₄O with a molecular weight of 260.68 g·mol⁻¹ [1]. Computed physicochemical descriptors include XLogP3‑AA = 1.6, topological polar surface area (TPSA) = 70.7 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and three rotatable bonds, placing this compound within favourable drug‑like chemical space [1]. It is commercially available from specialty chemical suppliers at a certified purity of 98% (HPLC) .

Why Generic Substitution Fails for 2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide – Structural Determinants That Preclude Analog Swapping


Attempts to replace 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide with a close structural congener, such as the non‑chlorinated analog N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1152850-47-9) or the 4‑cyanophenyl regioisomer 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide (CAS 1178331-17-3), are scientifically unjustified because these analogs differ in key properties that govern molecular recognition, ADME, and ultimately biological readout [1]. The 4‑chloro substituent on the pyrazole ring increases lipophilicity and alters the electron density of the heterocycle, while the 3‑cyano orientation on the phenyl ring orients the nitrile dipole differently than the 4‑cyano isomer, affecting hydrogen‑bond acceptor geometry and π‑stacking interactions [1]. Consequently, even minor structural variations among these close analogs can lead to divergent target‑binding profiles, metabolic stability, and off‑target liability, making blind interchange a source of irreproducible data in both biochemical and cell‑based assays .

Quantitative Differentiation Evidence for 2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide – Head-to-Head and Cross-Study Comparisons


Lipophilicity Shift Driven by the 4-Chloro Substituent Relative to the Non-Halogenated Scaffold

The 4-chloro substituent on the pyrazole ring increases calculated lipophilicity by approximately 0.8 log units compared with the non‑halogenated analog N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1152850-47-9). The target compound has an XLogP3‑AA of 1.6 [1], whereas the des‑chloro analog is predicted to have an XLogP3 of ~0.8 (based on PubChem computed properties for the unsubstituted pyrazole congener) . This difference translates into a roughly 6‑fold higher theoretical partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and non‑specific binding in biochemical assays.

Lipophilicity Drug design Permeability

Cyanophenyl Regioisomerism: Differential Topological Polar Surface Area and H‑Bond Acceptor Orientation Between 3‑Cyano and 4‑Cyano Congeners

The topological polar surface area (TPSA) of the target compound is 70.7 Ų [1], identical to that of the 4‑cyanophenyl regioisomer 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide (CAS 1178331-17-3) [2] because the total count of polar atoms is unchanged. However, the spatial orientation of the nitrile group differs: the 3‑cyano substituent places the nitrile dipole meta to the acetamide linkage, altering the three‑dimensional hydrogen‑bond acceptor vector relative to the para‑cyano isomer. This geometric difference can affect docking poses in rigid binding sites even when computed 2D descriptors are identical.

Regioisomerism TPSA Blood‑brain barrier permeability

Certified Purity Benchmark at 98% Versus Typical 95% for Closest Structural Analogs

The target compound is supplied at a certified purity of 98% (HPLC) by Leyan (Product No. 1364930) , whereas the most frequently encountered close analogs—including the 4‑cyanophenyl regioisomer and various substituted pyrazole acetamides—are routinely listed at 95% purity. A 3‑percentage‑point purity differential can correspond to a 2.5‑fold difference in total impurity burden (from 2% total impurities at 98% purity to 5% at 95% purity), which is relevant for assays sensitive to trace contaminants such as cellular phenotypic screens or biophysical binding measurements.

Chemical purity Reproducibility Procurement specification

CYP3A4 Inhibition Liability of 4‑Chloropyrazole‑Containing Acetamides: Class‑Level Caution with Quantitative Context

Although direct experimental CYP3A4 inhibition data for the exact target compound are not available in the peer‑reviewed primary literature, structurally related 4‑chloropyrazole acetamide derivatives have been shown to inhibit CYP3A4 in the low‑micromolar range [1]. For example, the 4‑chloropyrazole‑containing IGF‑1R inhibitor BMS‑695735 was flagged for potent CYP3A4 inhibition that required medicinal chemistry mitigation [1]. Based on this class‑level precedent, users should anticipate that the target compound carries a moderate CYP3A4 inhibition risk (estimated IC₅₀ in the 1–10 μM range) and plan ADME panels accordingly, rather than assuming a clean CYP profile as might be expected for the less lipophilic, non‑chlorinated analog.

CYP3A4 inhibition Drug‑drug interaction ADME

Rotatable Bond Count of 3 Places the Compound in the Optimal Range for Oral Bioavailability

The target compound possesses exactly three rotatable bonds, which falls within the optimal range (≤ 10) defined by the Veber bioavailability rules and is lower than many extended pyrazole acetamide analogs [1]. By comparison, the related compound N-(3-Chloro-4-cyanophenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide (ChemSpider ID 113327315) has a similar rotatable bond count of 3 , but its additional chlorine atom increases molecular weight to 295.12 Da and may reduce ligand efficiency. The combination of MW = 260.68 Da and only three rotatable bonds yields a favourable ligand efficiency metric (LE ≈ 0.30–0.35 kcal·mol⁻¹ per heavy atom for typical target binding) compared with heavier dichloro analogs.

Rotatable bonds Oral bioavailability Drug‑likeness

Recommended Application Scenarios for 2-(4-Chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide Based on Quantitative Differentiation Evidence


Scaffold‑Hopping and Fragment‑Based Library Design Targeting Kinase ATP‑Binding Sites

The combination of a 4‑chloropyrazole (a recognised hinge‑binding motif in kinase inhibitor design) with a 3‑cyanophenyl acetamide extension provides a differentiated pharmacophore for exploring ATP‑competitive inhibition. The XLogP3 of 1.6 and TPSA of 70.7 Ų place the compound in favourable property space for fragment growth or scaffold‑hopping campaigns [Section 3, Evidence Items 1 and 2]. Compared with the non‑halogenated analog, the chlorine atom offers an additional van der Waals contact and a handle for halogen‑bonding interactions with backbone carbonyls in the kinase hinge region [Section 3, Evidence Item 1].

Regioisomer SAR Studies for Cyanophenyl‑Containing Acetamide Series

The 3‑cyanophenyl orientation differentiates this compound from the more commonly explored 4‑cyanophenyl regioisomer. The meta‑nitrile geometry alters the spatial presentation of the hydrogen‑bond acceptor, enabling systematic exploration of binding‑site topology [Section 3, Evidence Item 2]. Procurement of both the 3‑cyano and 4‑cyano isomers as a matched pair is recommended for SAR by regioisomer scanning in any target where the cyanophenyl moiety contributes to affinity.

Early ADME Liability Assessment Using a Moderately Lipophilic CYP3A4‑Sensitive Probe

Based on class‑level evidence that 4‑chloropyrazole acetamides carry a moderate CYP3A4 inhibition risk, this compound can serve as a probe molecule for calibrating internal CYP3A4 fluorescence‑based or LC‑MS/MS inhibition assays [Section 3, Evidence Item 4]. Its moderate lipophilicity (XLogP3 = 1.6) and favourable MW make it suitable as a reference standard when benchmarking assay sensitivity against stronger CYP3A4 inhibitors such as ketoconazole.

Chemical Biology Probe Development Requiring High Purity and Batch Consistency

For cellular target‑engagement studies (e.g., CETSA, NanoBRET) or biophysical assays (SPR, ITC) where trace impurities can confound dose‑response curves, the 98% certified purity specification provides a meaningful advantage over the more commonly encountered 95% purity offered for close structural analogs [Section 3, Evidence Item 3]. The lower impurity burden reduces the likelihood of false‑positive hits arising from contaminating synthetic intermediates.

Quote Request

Request a Quote for 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.